Home > Products > Screening Compounds P49313 > N-Cyclopropylmethylnororipavine
N-Cyclopropylmethylnororipavine -

N-Cyclopropylmethylnororipavine

Catalog Number: EVT-13574512
CAS Number:
Molecular Formula: C33H52O10
Molecular Weight: 613.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Cyclopropylmethylnororipavine is a compound derived from oripavine, a natural alkaloid found in the opium poppy. This compound is classified as a derivative of the morphinan class of opioids, which are known for their analgesic properties. N-Cyclopropylmethylnororipavine has garnered attention due to its potential as a mu-opioid receptor antagonist, similar to naltrexone, and its implications in opioid research and development .

Source

The primary source of N-Cyclopropylmethylnororipavine is the opium poppy, specifically through the chemical modification of oripavine. Oripavine itself is recognized for its unique structure and pharmacological properties, leading to the synthesis of various derivatives for medicinal applications .

Classification

N-Cyclopropylmethylnororipavine falls under the category of synthetic opioids, specifically as a modified morphinan derivative. Its classification is critical in understanding its pharmacological effects and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of N-Cyclopropylmethylnororipavine typically involves several steps that include the modification of oripavine through alkylation and oxidation processes. One notable method utilizes the Rapoport reaction, where tertiary N-methylamines are converted into their corresponding N-oxides, followed by treatment with ferrous reagents to yield N-nor compounds .

Technical Details

  1. Alkylation: The alkylation process often employs cyclopropylmethyl bromide, which reacts with oripavine derivatives to introduce the cyclopropyl group.
  2. Oxidation: The resulting compound may undergo oxidation using peroxy acids to enhance its pharmacological properties.
  3. Catalysis: Ferrocene catalysts are commonly used due to their stability and efficiency in facilitating these reactions without requiring protection of functional groups .
Molecular Structure Analysis

Structure

N-Cyclopropylmethylnororipavine has a complex molecular structure characterized by its cyclopropyl group attached to the nitrogen atom of the nororipavine backbone. The molecular formula is C33H47O10C_{33}H_{47}O_{10}, with a molecular weight of approximately 613.791 g/mol .

Data

  • CAS Number: 14728-69-9
  • Molecular Formula: C33H47O10C_{33}H_{47}O_{10}
  • Molecular Weight: 613.791 g/mol
  • Structural Features: The compound features multiple hydroxyl groups and a unique cyclopropyl moiety that contributes to its biological activity.
Chemical Reactions Analysis

Reactions

N-Cyclopropylmethylnororipavine can participate in various chemical reactions typical of opioid derivatives, including:

  1. Reduction: It can be reduced to yield other potent opioid compounds.
  2. Hydroxylation: Hydroxylation reactions can modify its analgesic properties.
  3. Alkylation: Further alkylation can lead to the synthesis of more complex opioids .

Technical Details

These reactions are often facilitated by specific catalysts and reagents that ensure high yields and purity levels, making them suitable for pharmaceutical applications.

Mechanism of Action

Process

The mechanism of action for N-Cyclopropylmethylnororipavine primarily involves interaction with opioid receptors in the central nervous system. It acts as a mu-opioid receptor antagonist, thereby blocking the effects of endogenous opioids and other opioid drugs.

Data

Research indicates that compounds like N-Cyclopropylmethylnororipavine can modulate pain response pathways by inhibiting receptor activation, which is crucial for developing new analgesics with fewer side effects compared to traditional opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or temperatures.
  • Reactivity: It reacts with common reagents used in organic synthesis, such as acids and bases, facilitating further chemical modifications.
Applications

N-Cyclopropylmethylnororipavine has significant potential in scientific research, particularly in:

  • Pharmacology: As a candidate for developing new opioid antagonists that could provide pain relief without the addictive properties associated with traditional opioids.
  • Analgesic Development: Its unique structure allows for exploration in creating safer analgesics for chronic pain management.
  • Research on Opioid Receptors: It serves as an important tool for studying opioid receptor interactions and mechanisms within biological systems .
Introduction to N-Cyclopropylmethylnororipavine in Opioid Synthesis

N-Cyclopropylmethylnororipavine represents a cornerstone intermediate in the synthetic pathways of high-value opioid pharmaceuticals. This tetracyclic morphinan derivative serves as the essential precursor in the industrial-scale production of buprenorphine, a clinically significant partial μ-opioid agonist and κ-antagonist. Structurally, it features the characteristic oripavine backbone modified by N-cyclopropylmethyl substitution, a critical pharmacophore that confers unique receptor interaction profiles to downstream therapeutics. The compound's synthetic accessibility from plant-derived oripavine and its chemical versatility have cemented its indispensable role in opioid manufacturing pipelines worldwide [2] [4].

Role as a Key Intermediate in Buprenorphine Synthesis

The transformation of oripavine into buprenorphine via N-Cyclopropylmethylnororipavine represents a triumph of synthetic organic chemistry in pharmaceutical manufacturing. The synthetic sequence begins with the quaternization of oripavine's tertiary amine using cyclopropylmethyl bromide, forming an N-cyclopropylmethyloripavine salt. This intermediate undergoes selective N-demethylation – historically achieved with toxic cyanogen bromide but modernized using thiolate reagents (e.g., sodium thiomethoxide) – which cleaves the N-methyl group while preserving the cyclopropylmethyl moiety. This critical step yields N-Cyclopropylmethylnororipavine (nororipavine) as the penultimate precursor [2] [9].

The synthetic superiority of this route stems from its regioselectivity and functional group tolerance. Subsequent steps involve oxidation at C6 followed by Grignard addition using vinylmagnesium bromide to install the characteristic tertiary alcohol moiety, ultimately furnishing buprenorphine. This pathway demonstrates significant advantages over earlier approaches:

Table 1: Comparative Analysis of Buprenorphine Synthetic Routes

Synthetic ApproachKey ReagentsYield EfficiencyAdvantages
Classical Thebaine RouteDiethyl azodicarboxylate, Palladium catalysisModerate (multi-step)Thebaine availability
Oripavine-Thiolate DemethylationCyclopropylmethyl bromide, Sodium thiomethoxideHigh (>70% from oripavine)Fewer steps, reduced toxicity
Catalytic N-DemethylationMetal catalysts, Hydrogen donorsExperimental stagePotential green chemistry application

The streamlined process achieves yields exceeding 70% from oripavine feedstock – a marked improvement over traditional thebaine-based syntheses that required hazardous reagents and exhibited lower overall efficiency. Crucially, this route circumvents previously essential but toxic reagents like diethyl azodicarboxylate, aligning with modern green chemistry principles in pharmaceutical manufacturing. The chemical stability of N-Cyclopropylmethylnororipavine during purification and storage further enhances its utility as an industrial intermediate [2] [9].

The molecular significance of N-Cyclopropylmethylnororipavine lies in its dual functionality: the phenolic hydroxyl at C3 enables electrophilic substitutions (crucial for C6 activation), while the secondary amine provides a site for potential protective strategies during downstream modifications. This balanced reactivity profile makes it the ideal substrate for the controlled introduction of buprenorphine's C6 side chain – a structural feature directly responsible for the drug's partial agonist activity and high receptor affinity [4] [9].

Historical Context of Oripavine Derivatives in Opioid Pharmacology

The emergence of N-Cyclopropylmethylnororipavine as a critical intermediate cannot be understood without examining the evolutionary trajectory of oripavine chemistry. Oripavine (3-O-demethylthebaine) was first isolated in 1935 from Papaver orientale, though its structural elucidation and synthetic potential remained unexplored for decades. Initially considered a minor opium alkaloid, oripavine gained prominence when novel Papaver somniferum strains ("top1 poppy") were developed in the 1980s. These cultivars selectively accumulate thebaine and oripavine (comprising >90% of alkaloid content) while lacking morphine and codeine – a biosynthetic breakthrough enabling legal, large-scale cultivation for pharmaceutical use without narcotic diversion risks [4].

Table 2: Key Milestones in Oripavine Derivative Development

TimelineScientific AdvancementImpact on Opioid Pharmacology
1935Isolation of oripavine from Papaver orientaleIdentification of novel morphinan scaffold
1960sDiscovery of oripavine's diene reactivityEnabled Diels-Alder modifications at C6-C8
1970sSynthesis of etorphine from thebaine/oripavineDemonstrated ultra-potent opioid activity
1983Cultivation of thebaine/oripavine-rich P. somniferumCreated sustainable precursor supply
1980s-2000sBuprenorphine optimization via N-CPM-nororipavineEstablished partial agonist therapy paradigm

The chemical reactivity of oripavine's conjugated diene system (C6-C8 bonds) fundamentally differentiated it from morphine-like opiates. Researchers at Reckitt & Colman (now Reckitt Benckiser) pioneered Diels-Alder reactions on this diene, creating the 6,14-endo-etheno bridge characteristic of etorphine and its derivatives. This structural modification profoundly enhanced receptor binding affinity and potency. The subsequent strategic decision to incorporate an N-cyclopropylmethyl group – rather than the conventional N-methyl of natural opioids – yielded molecules with mixed agonist-antagonist profiles, culminating in buprenorphine's development [4] [10].

The pharmacological superiority of oripavine-derived therapeutics stems from their multifunctional receptor interactions. Unlike classical opioids, these compounds exhibit:

  • Subnanomolar affinity for μ-opioid receptors due to C7 side chain interactions with receptor subpockets
  • Slow dissociation kinetics conferred by the C6 substituent (e.g., tert-butyl in buprenorphine)
  • Functional selectivity (biased signaling) imparted by the N-cyclopropylmethyl moiety, reducing β-arrestin recruitment and associated respiratory depression

Table 3: Oripavine-Derived Pharmaceuticals and Their Modifications

PharmaceuticalC6 ModificationN-SubstituentPrimary Clinical Use
Etorphine--MethylVeterinary immobilization
Buprenorphinetert-Hydroxy, α-ethylCyclopropylmethylOpioid use disorder, Pain
DihydroetorphineSaturated C7-C8 bondMethylUltra-potent analgesia
NaloxoneKetone, Δ7 bondAllylOpioid overdose reversal

The strategic exploitation of oripavine's biosynthetic plasticity revolutionized opioid design. Modern genetic analyses revealed that oripavine functions as a natural branch point in alkaloid biosynthesis, with its 3-O-demethylated structure serving as the substrate for enzymatic transformations that ultimately yield morphinone in Papaver somniferum. This biochemical insight informed the development of genetically engineered poppy strains optimized for oripavine production, securing the supply chain for N-Cyclopropylmethylnororipavine synthesis. Furthermore, the discovery of human endogenous morphine biosynthesis – which similarly utilizes oripavine as an intermediate – underscores the compound's fundamental biological significance beyond its pharmaceutical applications [4].

Properties

Product Name

N-Cyclopropylmethylnororipavine

IUPAC Name

prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]oxyoxane-2-carboxylate

Molecular Formula

C33H52O10

Molecular Weight

613.8 g/mol

InChI

InChI=1S/C33H52O10/c1-5-14-41-30(40)29-27(38)26(37)28(39)31(43-29)42-24(36)9-6-17(2)20-7-8-21-25-22(11-13-33(20,21)4)32(3)12-10-19(34)15-18(32)16-23(25)35/h5,17-23,25-29,31,34-35,37-39H,1,6-16H2,2-4H3/t17-,18+,19-,20-,21+,22+,23-,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1/i10D2,15D2,19D

InChI Key

NMNJPAKLCVDDJX-CUDQUUBOSA-N

Canonical SMILES

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)OCC=C)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OCC=C)O)O)O)C)C)([2H])[2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.